molecular formula C10H12FN5O2 B13859699 [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

Cat. No.: B13859699
M. Wt: 253.23 g/mol
InChI Key: OGSWGOOQBBYAIG-UHFFFAOYSA-N
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Description

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol is a chemical compound with a complex structure that includes a purine base, a fluorine atom, and an oxolane ring

Preparation Methods

The synthesis of [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol typically involves multiple steps, including the introduction of the fluorine atom and the formation of the oxolane ring. Specific synthetic routes and reaction conditions can vary, but common methods include nucleophilic substitution reactions and cyclization processes. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine base or the oxolane ring. Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or nucleic acids. The fluorine atom and the oxolane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol can be compared with similar compounds such as:

    (2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-ylmethanol: This compound lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

    (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl sulfamate:

The unique features of this compound, such as the presence of the fluorine atom and the specific stereochemistry, make it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C10H12FN5O2

Molecular Weight

253.23 g/mol

IUPAC Name

[5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)

InChI Key

OGSWGOOQBBYAIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N

Origin of Product

United States

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